7-Methoxy-2-naphthol
Overview
Description
7-Methoxy-2-naphthol, also known as 7-Methoxy-2-naphthaldehyde or 7-Methoxy-2-naphthoic acid, is an organic compound that belongs to the class of phenols. It is a colorless, crystalline solid that is soluble in several organic solvents. This compound is used in a variety of applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and in the production of nanomaterials.
Scientific Research Applications
Crystal Structure Comparisons : 7-Methoxy-2-naphthol is compared to its isomer 4-methoxy-1-naphthol, where the latter forms O-H...O hydrogen bonds and pi-pi stacking interactions in its crystal structure. This comparison helps in understanding molecular packing and intermolecular interactions in crystallography (Marciniak & Różycka-Sokołowska, 2009).
Organic Synthesis Precursor : this compound serves as a precursor in the synthesis of other complex molecules. For instance, it is used in the synthesis of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, a compound relevant in antibiotic research (Brown, Eastwood, & Horvath, 1995).
Catalysis and Green Chemistry : Research on the methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate involves the study of compounds such as this compound. This research is significant for developing greener chemical processes (Yadav & Salunke, 2013).
Anti-Proliferative Properties : this compound is involved in the synthesis of derivatives that exhibit anti-proliferative activities against cancer cell lines. This is crucial for developing new anticancer drugs (Fouda et al., 2021).
Potential Carcinogenic Effects : A compound structurally related to this compound, 7-methoxy-2-nitro-naphtho[2,1-b] furan, was found to have carcinogenic effects in rats, indicating the importance of studying the biological activities of such compounds (Salmon et al., 1986).
Safety and Hazards
Future Directions
7-Methoxy-2-naphthol may be used in the synthesis of new 1H-benzo[f]chromene derivatives . This suggests potential future directions in the synthesis of new chemical compounds.
Relevant Papers There are several papers related to this compound. One paper discusses the crystal structure of this compound . Another paper mentions the use of this compound in the synthesis of new 1H-benzo[f]chromene derivatives .
Mechanism of Action
Target of Action
It’s known that this compound is a 7-substituted-2-naphthol , which suggests that it may interact with biological targets that have affinity for naphthol derivatives.
Mode of Action
It has been reported that 7-Methoxy-2-naphthol can react with N-methyl-N-phenylhydrazine under thermal conditions . This suggests that it may undergo chemical reactions with other compounds, potentially altering their function or activity.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in the synthesis of new 1h-benzo[f]chromene derivatives .
Result of Action
It has been used in the synthesis of 7-methoxy-2-naphthyl (MN)-derived xylosides, where the methoxy group served as a marker for NMR characterization and UV detection .
properties
IUPAC Name |
7-methoxynaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNRIIETORURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357408 | |
Record name | 7-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5060-82-2 | |
Record name | 7-Methoxy-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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